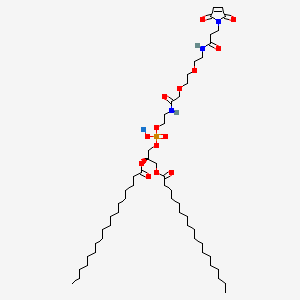![molecular formula C39H71Na2O8P B13722328 disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic compound with the molecular formula C81H140Na2O17P2. It is a type of cardiolipin, a unique phospholipid that is predominantly found in the inner mitochondrial membrane. Cardiolipins play a crucial role in mitochondrial function, including energy production and apoptosis regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl groups to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Peroxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Phosphorylated derivatives.
Applications De Recherche Scientifique
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and phosphorylation reactions.
Biology: Plays a role in mitochondrial research, particularly in studies related to energy production and apoptosis.
Medicine: Investigated for its potential in treating mitochondrial diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of specialized liposomal delivery systems for drugs
Mécanisme D'action
The compound exerts its effects primarily through its role in the mitochondrial membrane. It interacts with various proteins involved in the electron transport chain, thereby influencing energy production. Additionally, it plays a role in the regulation of apoptosis by interacting with cytochrome c and other apoptotic factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but different head groups.
Sodium (2r)-2,3-bis{[(9z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate: A compound with similar structural features but additional functional groups.
Uniqueness
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is unique due to its specific role in mitochondrial function and its ability to interact with a wide range of proteins involved in energy production and apoptosis .
Propriétés
Formule moléculaire |
C39H71Na2O8P |
|---|---|
Poids moléculaire |
744.9 g/mol |
Nom IUPAC |
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;; |
Clé InChI |
HHNZGVIIHXMJMR-AXMZSLBLSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


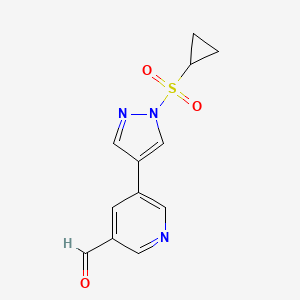
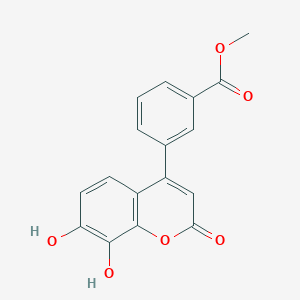
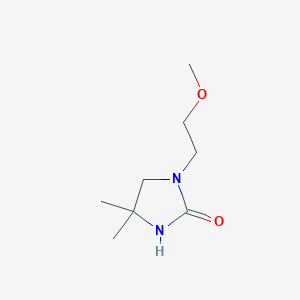
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)
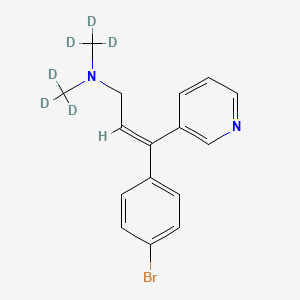
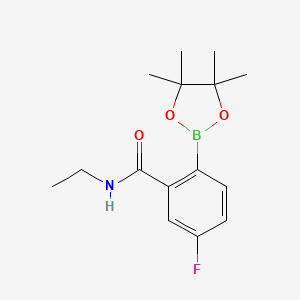
![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)
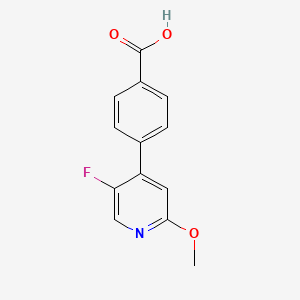
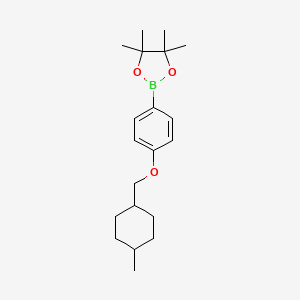
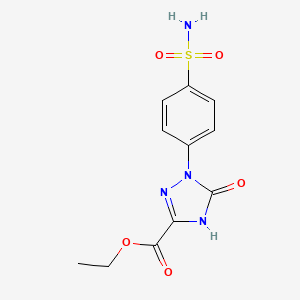
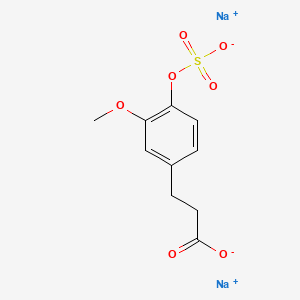
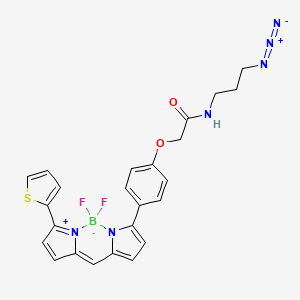
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13722309.png)
